[Oxybis(methylenefuran-5,2-diyl)]dimethanol
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Overview
Description
Bis[5-(hydroxymethyl)furfuryl] ether is an organic compound derived from 5-hydroxymethylfurfural, a key platform chemical obtained from biomass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(hydroxymethyl)furfuryl] ether typically involves the etherification of 5-hydroxymethylfurfural. This process can be catalyzed by acid catalysts such as sulfonic acid functionalized resins (e.g., Amberlyst-15 and Dowex DR2030) . The reaction conditions often include moderate temperatures and the presence of an alcohol, such as ethanol, to facilitate the etherification process .
Industrial Production Methods: Industrial production methods for Bis[5-(hydroxymethyl)furfuryl] ether are similar to laboratory synthesis but are scaled up to accommodate larger volumes. These methods often employ continuous flow reactors to ensure consistent product quality and yield . The use of heterogeneous acid catalysts in these reactors helps in achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Bis[5-(hydroxymethyl)furfuryl] ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium dichromate.
Reduction: Catalysts such as platinum or ruthenium on carbon are used for hydrogenation reactions.
Substitution: Acid catalysts like zeolites (e.g., HZSM-5) are often employed.
Major Products:
Scientific Research Applications
Bis[5-(hydroxymethyl)furfuryl] ether has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bio-based chemicals and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of biofuels and as a component in lubricants and solvents.
Mechanism of Action
The mechanism of action of Bis[5-(hydroxymethyl)furfuryl] ether involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-(Ethoxymethyl)furfural (EMF): An ether derivative of 5-hydroxymethylfurfural with similar applications in biofuels.
2,5-Bis(hydroxymethyl)furan (BHMF): A reduced form of 5-hydroxymethylfurfural used in polymer synthesis.
5-(Chloromethyl)furfural (CMF): A halogenated derivative with applications in chemical synthesis.
Uniqueness: Bis[5-(hydroxymethyl)furfuryl] ether is unique due to its dual hydroxymethyl groups, which provide versatility in chemical modifications and applications. Its ability to undergo various reactions makes it a valuable intermediate in the synthesis of a wide range of bio-based products .
Properties
CAS No. |
54044-27-8 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[5-[[5-(hydroxymethyl)furan-2-yl]methoxymethyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H14O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-4,13-14H,5-8H2 |
InChI Key |
PYLNCKLYWMVDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)COCC2=CC=C(O2)CO)CO |
Origin of Product |
United States |
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